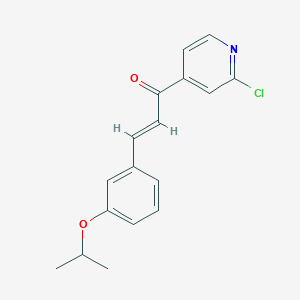
(E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated ketone. Chalcones are of interest due to their diverse range of biological activities and applications in various fields of chemistry.
Synthesis Analysis
Chalcones, including our compound of interest, are typically synthesized through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of benzaldehyde derivatives with acetophenones under alkaline conditions to form the chalcone scaffold. Salian et al. (2018) have reported the synthesis of related chalcone derivatives, highlighting the versatility of this method in producing various substituted chalcones (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chalcones can be analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. The dihedral angle between the terminal rings, indicative of the molecule's conformation, and the presence of intra-molecular hydrogen bonds, contribute to the stability and reactivity of these compounds. For example, Najiya et al. (2014) investigated the molecular structure of a similar chalcone derivative using HF and DFT methods, revealing the impact of substituents on the molecule's electronic properties (Najiya et al., 2014).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Several studies have investigated compounds with similar structures for their pharmacological properties. For example, derivatized compounds have been explored for hypocholesteremic activity, demonstrating potential in lowering cholesterol levels with relatively low estrogenicity (J. Kokosa et al., 1978). Furthermore, Pd(II) complexes of chalcone ligands, structurally related to the compound, have been synthesized and analyzed for antimicrobial, antioxidant, and anticancer activities, offering a glimpse into potential therapeutic applications (M. Gaber et al., 2018).
Material Science and Electronic Properties
In material science, positional isomers of related compounds have been synthesized to study their phosphorescent properties and quantum yields, illustrating their potential use in developing dynamic functional materials that can be switched between different phosphorescence states based on external stimuli (Bin Li et al., 2019). Additionally, computational insights into the molecular structure, electronic properties, and chemical reactivity of similar chalcone derivatives have been provided, showcasing their applicability in the fields of optoelectronics and charge transport (Vishnu A. Adole et al., 2020).
Chemical Reactivity and Synthesis
Research on the synthesis and reactivity of related compounds has led to the discovery of new methodologies and applications. For instance, novel approaches using alpha-nitro ketone intermediates as electrophiles and nucleophiles have been developed to synthesize compounds for probing Drosophila nicotinic receptor interaction (Nanjing Zhang et al., 2004). This highlights the compound's potential role in advancing chemical synthesis techniques and understanding biological receptors.
Eigenschaften
IUPAC Name |
(E)-1-(2-chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(2)21-15-5-3-4-13(10-15)6-7-16(20)14-8-9-19-17(18)11-14/h3-12H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUQGNFCJAANMR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
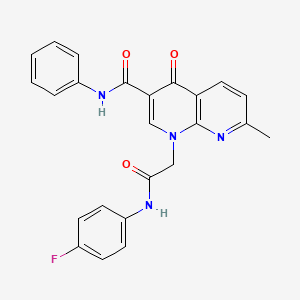
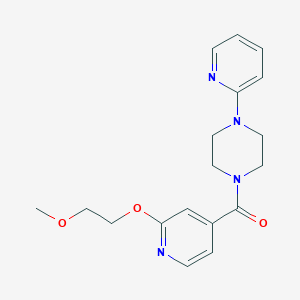


![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
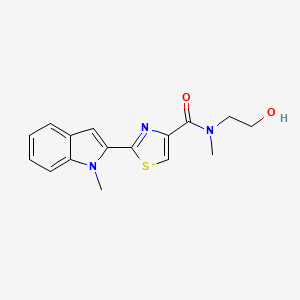
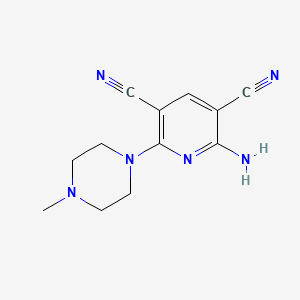
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)